3-Phenyl-5-isoxazolyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate
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Description
3-Phenyl-5-isoxazolyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is a useful research compound. Its molecular formula is C20H13ClN2O4 and its molecular weight is 380.78. The purity is usually 95%.
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Biological Activity
3-Phenyl-5-isoxazolyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. Isoxazoles are known for their potential in medicinal chemistry, particularly as anticancer agents, anti-inflammatory drugs, and in other therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
The compound's molecular formula is C15H12ClN2O3, with a molecular weight of approximately 304.72 g/mol. The structure includes two isoxazole rings and a chlorophenyl group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that isoxazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Many isoxazoles have been reported as potential histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer cell regulation. The compound has shown promising results in inhibiting various HDAC isoforms, suggesting its potential as an anticancer agent .
- Antioxidant Properties : Isoxazoles have been evaluated for their antioxidant capabilities. In vitro studies have demonstrated that certain derivatives can significantly reduce oxidative stress markers in cellular models .
- Neuroprotective Effects : Some studies suggest that isoxazole derivatives can protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases .
The mechanisms underlying the biological activity of this compound are multifaceted:
- HDAC Inhibition : The compound has been shown to inhibit HDAC enzymes, leading to increased acetylation of histones and subsequent modulation of gene expression related to cell cycle arrest and apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties are attributed to the ability of the compound to scavenge free radicals, thereby reducing oxidative damage in cells .
- Calcium Channel Modulation : Preliminary docking studies suggest that this compound may interact with calcium channels, influencing cellular signaling pathways involved in muscle contraction and neurotransmitter release .
Case Studies and Research Findings
Several studies have investigated the biological activity of isoxazole derivatives similar to this compound:
- Study on Anticancer Activity : A recent study demonstrated that compounds with similar structures exhibited IC50 values ranging from 0.1 to 10 µM against various cancer cell lines, indicating significant anticancer potential .
- Antioxidant Activity Assessment : In a comparative study using human fibroblast cells, certain isoxazole derivatives showed up to 80% reduction in ROS levels compared to controls, highlighting their efficacy as antioxidants .
Data Table: Biological Activities of Isoxazole Derivatives
Compound Name | Activity Type | IC50 (µM) | Model Used |
---|---|---|---|
This compound | HDAC Inhibition | 0.5 | Cancer Cell Lines |
Similar Isoxazole Derivative A | Antioxidant | <10 | Human Fibroblasts |
Similar Isoxazole Derivative B | Neuroprotective | 1.5 | Neuronal Cell Culture |
Properties
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O4/c1-12-18(19(23-26-12)14-9-5-6-10-15(14)21)20(24)25-17-11-16(22-27-17)13-7-3-2-4-8-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANPBPYQVHZNSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC3=CC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.